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Compound of Interest

Compound Name: BMS-814580

Cat. No.: B606255 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

challenges related to the selectivity of the hypothetical kinase inhibitor, BMS-814580.

Frequently Asked Questions (FAQs)
Q1: We are observing off-target effects with BMS-814580 in our cellular assays. What are the

initial steps to understand and address this?

A1: Off-target effects are a common challenge in kinase inhibitor development.[1][2][3] A

systematic approach is crucial to identify the source and devise a mitigation strategy.

Confirm On-Target Potency: First, ensure that the observed phenotype is consistent with the

inhibition of the intended target kinase. Run dose-response curves and compare the

IC50/EC50 values with the known potency of BMS-814580 against the primary target.

Comprehensive Target Profiling: To identify potential off-targets, it is essential to profile BMS-
814580 against a broad panel of kinases. This can be achieved through commercially

available services that offer large-scale kinase screening panels.

Computational Assessment: In parallel with experimental profiling, computational methods

can provide valuable insights into potential off-targets.[4][5][6] Techniques like molecular

docking and sequence alignment can predict interactions with other kinases based on

structural or sequence similarities in the ATP-binding pocket.
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Q2: How can we rationally modify the structure of BMS-814580 to improve its selectivity?

A2: Improving selectivity through medicinal chemistry often involves exploiting subtle

differences between the primary target and off-target kinases.[7][8][9]

Structure-Activity Relationship (SAR) Studies: A systematic SAR study is fundamental.

Synthesize and test analogs of BMS-814580 to understand which parts of the molecule are

critical for on-target potency and which contribute to off-target activity.

Exploit Unique Binding Pockets: While the ATP-binding site is highly conserved, adjacent

regions can vary significantly.[1] Structure-based drug design can help identify unique sub-

pockets or allosteric sites in the primary target that are absent in off-targets.[8][9]

Modifications to BMS-814580 that extend into these unique regions can significantly

enhance selectivity.

Targeting Inactive Conformations: Many kinases adopt distinct active and inactive

conformations. Type II inhibitors, which bind to the inactive "DFG-out" conformation, often

exhibit greater selectivity as this conformation is less conserved across the kinome.[1]

Investigating if BMS-814580 or its analogs can be optimized to favor this binding mode could

be a fruitful strategy.

Shape and Electrostatic Complementarity: Fine-tuning the shape and electrostatic properties

of the inhibitor to perfectly match the target's binding site while creating clashes or

unfavorable interactions with off-targets is a powerful strategy.[8][9][10]

Q3: What computational tools can guide our efforts to enhance the selectivity of BMS-814580?

A3: Computational chemistry offers a suite of tools to predict and rationalize kinase inhibitor

selectivity, thereby prioritizing synthetic efforts.[4][5][6][11]

Molecular Docking and Scoring: Docking studies can predict the binding pose of BMS-
814580 and its analogs in the ATP-binding site of both the intended target and known off-

targets. Scoring functions can then estimate the binding affinity, providing a rank-ordering of

potential binders.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the

protein-ligand interactions, accounting for protein flexibility and the role of water molecules.
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[4] This can reveal subtle conformational differences between kinases that can be exploited

for selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical

relationship between the chemical structure of a series of compounds and their biological

activity.[12] A QSAR model built on data from BMS-814580 analogs can help predict the

selectivity of new, unsynthesized compounds.

Troubleshooting Guides
Problem: BMS-814580 shows significant inhibition of a closely related kinase (e.g., a member

of the same kinase family).

Possible Cause Suggested Solution Experimental Protocol

High sequence and structural

homology in the ATP-binding

site.

Exploit minor differences in the

binding site, such as residue

substitutions or differences in

flexibility.

See Protocol 1: Structure-

Based Design for Selectivity

Enhancement.

The inhibitor makes

interactions with conserved

water molecules.

Design analogs that displace

non-conserved water

molecules or form new

interactions with non-

conserved residues.

Utilize computational methods

like WaterMap or 3D-RISM to

analyze the hydration patterns

of the target and off-target

kinases.

The inhibitor does not exploit

known selectivity hotspots.

Introduce chemical moieties

that can interact with known

selectivity-determining

residues (e.g., the

"gatekeeper" residue).

Analyze the crystal structures

of the target and off-target

kinases to identify differences

in the gatekeeper and

surrounding residues.

Problem: BMS-814580 is potent in biochemical assays but shows reduced activity and/or

increased off-target effects in cellular assays.
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Possible Cause Suggested Solution Experimental Protocol

Poor cell permeability or high

efflux.

Modify the physicochemical

properties of BMS-814580 to

improve its ADME (Absorption,

Distribution, Metabolism, and

Excretion) profile.

See Protocol 2: Cellular

Permeability and Efflux

Assays.

Intracellular metabolism to a

less selective or inactive

compound.

Identify the metabolic soft

spots on the molecule and

block them through chemical

modification (e.g., fluorination).

Perform metabolite

identification studies using liver

microsomes or hepatocytes.

The cellular state of the target

kinase differs from the in vitro

assay conditions (e.g.,

phosphorylation state).

Characterize the

phosphorylation state of the

target kinase in the relevant

cell line and adapt biochemical

assays accordingly.

Use phospho-specific

antibodies in Western blotting

or mass spectrometry to

determine the phosphorylation

status of the target kinase.

Experimental Protocols
Protocol 1: Structure-Based Design for Selectivity Enhancement

Obtain High-Resolution Crystal Structures: Obtain or generate high-resolution crystal

structures of the kinase domains of both the primary target and key off-targets in complex

with BMS-814580 or a close analog.

Structural Alignment and Analysis: Superimpose the structures to identify subtle differences

in the ATP-binding pocket and surrounding regions. Pay close attention to:

Amino acid substitutions.

Conformational differences in flexible loops (e.g., the DFG motif, P-loop).

The size and shape of hydrophobic pockets.

The positions of key hydrogen bond donors and acceptors.
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In Silico Analog Design: Use molecular modeling software to design new analogs of BMS-
814580 that are predicted to:

Form favorable interactions with non-conserved residues in the primary target.

Introduce steric clashes with residues in the off-target kinases.

Exploit differences in the flexibility of the two kinases.

Synthesis and Biological Evaluation: Synthesize the prioritized analogs and evaluate their

potency and selectivity in biochemical and cellular assays.

Iterative Refinement: Use the experimental data to refine the computational models and

guide the next round of design.

Protocol 2: Cellular Permeability and Efflux Assays

PAMPA (Parallel Artificial Membrane Permeability Assay):

A 96-well plate-based assay that measures the ability of a compound to diffuse across an

artificial lipid membrane.

Provides a rapid assessment of passive permeability.

Caco-2 Permeability Assay:

Uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that

mimics the intestinal barrier.

Measures both passive permeability and active transport (efflux).

The ratio of basal-to-apical versus apical-to-basal transport can indicate if the compound

is a substrate for efflux transporters like P-glycoprotein (P-gp).

Efflux Transporter Inhibition Assays:

Co-incubate BMS-814580 with known inhibitors of common efflux transporters (e.g.,

verapamil for P-gp) in the Caco-2 assay.
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An increase in the intracellular concentration or a decrease in the efflux ratio in the

presence of the inhibitor confirms that BMS-814580 is a substrate for that transporter.
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Caption: A workflow for identifying and mitigating off-target effects of BMS-814580.
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Caption: The impact of BMS-814580 on on-target and off-target signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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